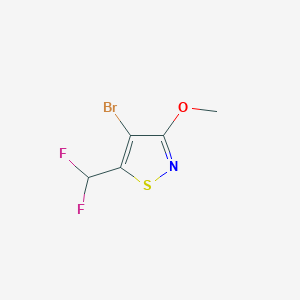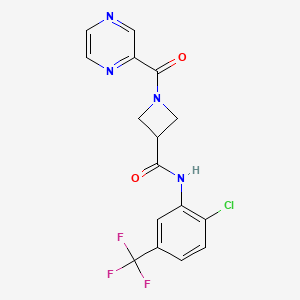
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClF3N4O2 and its molecular weight is 384.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
A significant application of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide derivatives is their antimycobacterial activity. Studies have shown that certain derivatives exhibit potent in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. For instance, derivatives with various substituents on the phenyl ring have demonstrated activity against M. tuberculosis H37Rv, indicating the potential for tuberculosis treatment (Zítko et al., 2013; Doležal et al., 2008).
Antifungal and Antimicrobial Activities
This compound's derivatives have also been explored for their antifungal and antimicrobial properties. Certain N-phenylpyrazine-2-carboxamides have shown activity against fungal strains like Trichophyton mentagrophytes, highlighting their potential as antifungal agents. However, their activity against bacterial strains appears to be limited, indicating a more specific antimicrobial spectrum (Gouda et al., 2010).
Molecular Studies
On a molecular level, derivatives of this compound have been utilized in spectroscopic studies, including FT-IR, FT-Raman, and NBO analysis. These studies provide insights into the molecule's structure, vibrational frequencies, and electron distribution, contributing to a deeper understanding of its physical and chemical properties (Bhagyasree et al., 2015).
Fluorescent Sensing and Adsorption
Recent research has developed fluorescent conjugated microporous polymers containing pyrazine moieties derived from this compound for environmental applications. These polymers have demonstrated excellent adsorption capabilities for iodine vapor and sensitivity to electron-deficient compounds through fluorescence quenching, suggesting their utility in environmental monitoring and sensing applications (Geng et al., 2020).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-11-2-1-10(16(18,19)20)5-12(11)23-14(25)9-7-24(8-9)15(26)13-6-21-3-4-22-13/h1-6,9H,7-8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXSWHVVKTOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

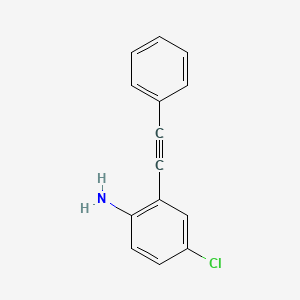


![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)
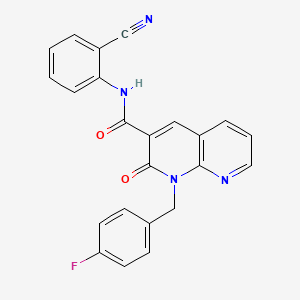
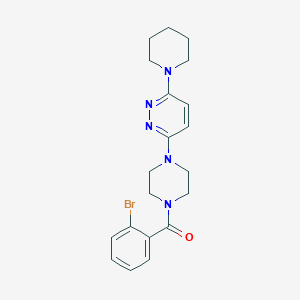
![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)
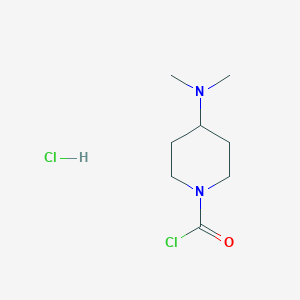
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2599035.png)

